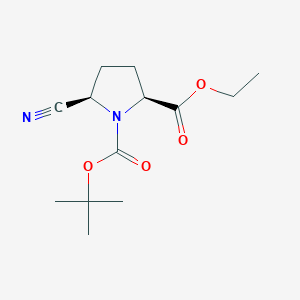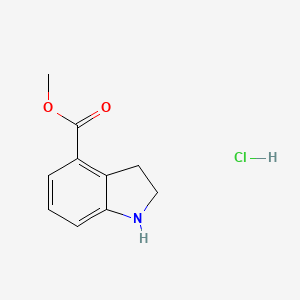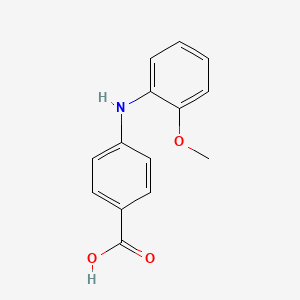![molecular formula C8H10ClNO B1467837 [3-Chloro-5-(methylamino)phenyl]methanol CAS No. 1051900-94-7](/img/structure/B1467837.png)
[3-Chloro-5-(methylamino)phenyl]methanol
Übersicht
Beschreibung
[3-Chloro-5-(methylamino)phenyl]methanol, also known as 3-Chloro-5-methylaminophenol (3-CMAP), is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and has a faint odor. 3-CMAP is a versatile compound used in the synthesis of many organic compounds, and can also be used to study the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
3-CMAP has a wide range of applications in scientific research. It is used in the synthesis of organic compounds such as alkaloids, steroids, and antibiotics. It is also used to study the biochemical and physiological effects of various compounds. In addition, 3-CMAP is used in the development of new drugs, as well as in the study of enzyme inhibition and enzyme kinetics.
Wirkmechanismus
3-CMAP acts as an inhibitor of enzymes involved in the metabolism of drugs. It binds to the active site of the enzyme and prevents the enzyme from binding to the drug molecule. This prevents the enzyme from breaking down the drug and allows the drug to remain in the body for a longer period of time.
Biochemische Und Physiologische Effekte
3-CMAP has a wide range of biochemical and physiological effects. It is known to inhibit the metabolism of drugs, which allows them to remain in the body for a longer period of time. In addition, 3-CMAP has been shown to increase the bioavailability of drugs, making them more effective. It also has anti-inflammatory and analgesic properties, and can be used to treat various types of pain.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-CMAP in laboratory experiments is its ability to inhibit the metabolism of drugs, allowing them to remain in the body for a longer period of time. This can be beneficial for studying the effects of drugs on the body. However, 3-CMAP can also be toxic in high doses and can cause side effects such as nausea, dizziness, and headaches. Therefore, it is important to use caution when using 3-CMAP in laboratory experiments.
Zukünftige Richtungen
The future of 3-CMAP is promising. It has a wide range of applications in scientific research, and its ability to inhibit the metabolism of drugs makes it a valuable tool for drug development. In addition, 3-CMAP has potential applications in the treatment of pain and inflammation. Further research is needed to explore the potential of 3-CMAP in these areas. Other potential future directions include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its biochemical and physiological effects.
Eigenschaften
IUPAC Name |
[3-chloro-5-(methylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10-8-3-6(5-11)2-7(9)4-8/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMOSTVWMFPICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Chloro-5-(methylamino)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)







![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)
![3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1467772.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)
